1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine
Overview
Description
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine is a compound with the molecular formula C4H7N5 and a molecular weight of 125.13 g/mol . It features a cyclopropane ring attached to a tetrazole moiety, making it an interesting subject for various chemical and biological studies.
Scientific Research Applications
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Safety and Hazards
The safety and hazards associated with “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine” include warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
The future directions for “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine” could involve the design of new energetic materials . The combination of superior energetic structural fragments is a feasible route to design these materials . Other future directions could involve further studies on the compound’s biological activities .
Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which this molecule belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This suggests that they may interact with a variety of biological targets, including enzymes and receptors, in a manner similar to carboxylic acids.
Mode of Action
The planar structure of tetrazoles favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions, potentially altering their function.
Biochemical Pathways
Tetrazoles have been reported to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect a variety of biochemical pathways related to these activities.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazoles , the compound may have diverse effects at the molecular and cellular level, potentially altering cellular function and signaling.
Action Environment
It’s worth noting that all energetic salts showed good thermal stabilities with decomposition temperatures ranging from 212 to 259 °c . This suggests that the compound may be stable under a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in nitrogen metabolism, such as nitric oxide synthase. The interaction between this compound and nitric oxide synthase can modulate the production of nitric oxide, a critical signaling molecule in various physiological processes .
Additionally, this compound can bind to specific proteins, altering their conformation and activity. This binding can affect protein-protein interactions and downstream signaling pathways, highlighting the compound’s potential as a modulator of biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP). By modulating cGMP levels, this compound can impact neurotransmission and synaptic plasticity .
Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in cellular metabolism, growth, and differentiation . The compound’s influence on cellular metabolism is particularly notable, as it can alter the flux of metabolites through key metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One primary mechanism is the binding of the compound to enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, the compound can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins .
Additionally, this compound can interact with DNA and RNA molecules, influencing gene expression and protein synthesis. This interaction can result in changes in the transcriptional and translational profiles of cells, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory retention in rodents . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dosage optimization for potential therapeutic applications.
Preparation Methods
The synthesis of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine typically involves the reaction of cyclopropylamine with sodium azide and triethyl orthoformate under specific conditions . The reaction is catalyzed by Yb(OTf)3, which facilitates the formation of the tetrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Comparison with Similar Compounds
Similar compounds to 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine include:
1-methyl-1H-tetrazol-5-amine: This compound features a methyl group instead of a cyclopropane ring, which can affect its reactivity and binding properties.
1,3,5-tris(1H-tetrazol-5-yl)benzene: This compound has multiple tetrazole rings attached to a benzene ring, offering different chemical and physical properties.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a tetrazole moiety, which imparts specific reactivity and binding characteristics not found in other similar compounds.
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c5-4(1-2-4)3-6-8-9-7-3/h1-2,5H2,(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOLEXMNCRMWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NNN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787545-18-0 | |
Record name | 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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